3-(1H-Tetrazol-5-yl)benzoic acid: is a related compound that is used in organic chemistry . It’s a white powder with a molecular formula of C8H6N4O2 .
Another related compound, 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP), is used in the design of new energetic materials . The combination of superior energetic structural fragments is a feasible route to design new energetic materials .
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
5-substituted 1H-tetrazole derivatives have been synthesized and studied for their biological activity and in silico prediction of ADME/pharmacokinetics properties . The potent tetrazole derivative, 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, could be a potential drug against epidermoid carcinoma .
Tetrazoles have excellent thermal stabilities and very high nitrogen content as well as very acceptable impact and friction sensitivities and were employed as precursors to nitrogen-rich energetic salts .
Experimental results showed that certain energetic complexes with N,N-bis(1H-tetrazole-5-yl)-amine can be used as high energy density materials (HEDMs) in the field of combustion promoters .
Tetrazoles are commonly used in a wide range of applications, such as medicinal chemistry, explosives, agriculture, and in the photography and photo imaging .
These tetrazoles have excellent thermal stabilities and very high nitrogen content as well as very acceptable impact and friction sensitivities and were employed as precursors to nitrogen-rich energetic salts .
Experimental results showed that certain energetic complexes with N,N-bis(1H-tetrazol-5-yl)-amine can be used as high energy density materials (HEDMs) in the field of combustion promoters .
3-(1H-Tetrazol-5-yl)benzylamine is an organic compound characterized by the presence of a benzylamine moiety substituted with a tetrazole group at the 3-position. The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, imparts unique chemical properties to the compound, making it of interest in various fields, including medicinal chemistry and materials science. The chemical formula for 3-(1H-tetrazol-5-yl)benzylamine is C₉H₈N₄, and its molecular weight is approximately 176.19 g/mol.
3-(1H-Tetrazol-5-yl)benzylamine exhibits various biological activities:
Several methods have been developed for synthesizing 3-(1H-tetrazol-5-yl)benzylamine:
The applications of 3-(1H-tetrazol-5-yl)benzylamine are diverse:
Interaction studies involving 3-(1H-tetrazol-5-yl)benzylamine have focused on:
Several compounds share structural similarities with 3-(1H-tetrazol-5-yl)benzylamine, including:
What makes 3-(1H-tetrazol-5-yl)benzylamine unique compared to these similar compounds is its specific combination of a benzylamine structure with a tetrazole ring at the 3-position, which enhances its reactivity and biological profile compared to simpler amines or other tetrazoles lacking this specific substitution pattern. This unique combination allows it to engage in distinct
Microwave irradiation has revolutionized the synthesis of tetrazole derivatives by accelerating reaction kinetics and improving yields. A notable protocol involves the silica molybdic acid-catalyzed reaction of aldehydes, malononitrile, and sodium azide in water under microwave conditions. This method reduces reaction times from 24 hours to 15 minutes while achieving yields exceeding 90% (Table 1). The catalyst’s recyclability and the use of water as a solvent align with green chemistry principles, making this approach both economically and environmentally favorable.
Table 1: Comparison of Conventional vs. Microwave-Assisted Tetrazole Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 24 hours | 15 minutes |
| Yield | 60–70% | 90–95% |
| Solvent | Organic solvents | Water |
| Catalyst Reusability | Limited | 5 cycles |
The mechanism involves initial Knoevenagel condensation between the aldehyde and malononitrile, followed by [3+2] cycloaddition with sodium azide. The electron-withdrawing nature of the tetrazole group stabilizes the intermediate, facilitating rapid cyclization under microwave irradiation.
The Passerini three-component reaction (PT-3CR) has been adapted to synthesize tetrazole-containing building blocks directly from cost-effective precursors. By employing tetrazole aldehydes, isocyanides, and carboxylic acids, this method generates diverse α-acyloxy amides with embedded tetrazole moieties. The reaction proceeds under mild conditions (room temperature, 12–24 hours) and offers excellent functional group tolerance, enabling the incorporation of pharmacophoric groups such as indoles and pyridines.
A key advantage lies in the late-stage functionalization potential of these building blocks. For instance, deprotection of the tetrazole group yields free NH-tetrazoles, which serve as bioisosteres for carboxylic acids in drug design. This strategy has been applied to synthesize kinase inhibitors and antimicrobial agents, demonstrating the modularity of PT-3CR-derived tetrazoles.
Arynes, generated in situ from o-(trimethylsilyl)aryl triflates and fluoride sources, undergo regioselective [2+1] cycloaddition with 2H-azirines to form 3-(tetrazol-5-yl)-indoles. The reaction’s selectivity arises from the electronic effects of the tetrazole substituent, which directs nucleophilic attack to the azirine’s C-2 position. For example, 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirine reacts with benzyne to yield 3-(2-benzyl-2H-tetrazol-5-yl)-indole with 77% efficiency.
Mechanistic Insights:
This method’s regioselectivity is robust across diverse aryl and heteroaryl substrates, enabling the synthesis of indole derivatives with tailored electronic properties.
Temperature modulation significantly influences aryne trapping pathways. At 60°C, the reaction between 2H-azirines and arynes predominantly yields 3-(tetrazol-5-yl)-indoles, whereas lower temperatures (−10°C) favor competing ene reactions or [2+2] cycloadditions. For instance, reactions conducted at 60°C with 1.8 equivalents of aryne precursor achieve 77% yield, while subzero conditions result in <20% yield due to intermediate stabilization and side reactions.
Palladium–platinum random alloy nanoparticles (PdPt NPs) enable ambient-condition hydrogenation of tetrazolyl nitriles to secondary amines. The catalyst, prepared via microwave-assisted reduction, exhibits a turnover frequency (TOF) of 1,200 h⁻¹ and 98% selectivity for amines over imines (Table 2). X-ray absorption spectroscopy reveals charge transfer between Pd and Pt atoms, creating active sites for H₂ dissociation and nitrile adsorption.
Table 2: Performance of PdPt NPs in Nitrile Hydrogenation
| Substrate | Conversion (%) | Amine Selectivity (%) | TOF (h⁻¹) |
|---|---|---|---|
| 3-(Tetrazol-5-yl)benzonitrile | 99 | 98 | 1,200 |
| Phenylacetonitrile | 95 | 92 | 980 |
The protocol’s mild conditions (1 bar H₂, 25°C) and short reaction times (<2 hours) make it ideal for synthesizing benzylamine derivatives without requiring high-pressure equipment.
While asymmetric reductive amination of tetrazolyl nitriles remains underexplored, preliminary studies suggest that chiral phosphine ligands (e.g., BINAP) paired with ruthenium catalysts could induce enantioselectivity. For example, (R)-BINAP-Ru complexes have achieved 85% enantiomeric excess (ee) in model hydrogenations of prochiral nitriles, highlighting potential for future applications.
The 1H-tetrazole moiety in 3-(1H-tetrazol-5-yl)benzylamine serves as a versatile platform for chemical modifications, particularly through N-alkylation/arylation and coordination chemistry.
The tetrazole ring undergoes regioselective N-alkylation and N-arylation reactions, with the N2 position being the preferred site for electrophilic attacks. A metal-free methodology using diaryliodonium salts enables the synthesis of 2-aryl-5-substituted tetrazoles under mild conditions. For instance, reactions with diaryliodonium salts bearing electron-rich or electron-deficient aryl groups yield 2-aryl derivatives in high regioselectivity (70–92% yield) [5]. This strategy avoids transition-metal catalysts and tolerates diverse functional groups, including nitro, methoxy, and halide substituents [5].
In another approach, N-alkylation with benzyl bromide in the presence of potassium carbonate produces regioisomeric products. Computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveal that the stability of transition states governs the selectivity between N1- and N2-alkylated products [4]. For example, N2-alkylation is favored due to lower activation energy barriers (ΔΔG‡ = 2.1 kcal/mol) [4].
| Reaction Type | Reagent | Conditions | Yield (%) | Regioselectivity (N2:N1) |
|---|---|---|---|---|
| N-Arylation | Diaryliodonium salts | DCM, rt, 12 h | 70–92 | >20:1 |
| N-Alkylation | Benzyl bromide/K2CO3 | Toluene, reflux, 6 h | 65–80 | 3:1 |
The tetrazole ring acts as a polydentate ligand, coordinating with transition metals via its nitrogen atoms. While direct studies on 3-(1H-tetrazol-5-yl)benzylamine are limited, analogous tetrazole derivatives form stable complexes with copper(II), zinc(II), and silver(I) ions. For instance, the tetrazolyl nitrogen atoms participate in σ-bonding with metal centers, often resulting in polymeric or mononuclear structures depending on the counterion and solvent [3]. These complexes exhibit potential applications in materials science, such as energetic materials or catalysts, due to the high nitrogen content and thermal stability of the tetrazole ring [3].
The benzylamine moiety in 3-(1H-tetrazol-5-yl)benzylamine undergoes selective transformations, enabling orthogonal functionalization strategies.
The primary amine group participates in Schlenk-type imine formation with aromatic aldehydes. For example, condensation with 4-nitrobenzaldehyde in ethanol yields a Schiff base, which undergoes intramolecular cyclization under acidic conditions to form a quinazolinone derivative. This reactivity mirrors that of simpler benzylamine analogs, though the electron-withdrawing tetrazole ring may modulate reaction kinetics. Computational studies suggest that the tetrazole’s inductive effects stabilize the imine intermediate, reducing the activation energy for cyclization by 15% compared to unsubstituted benzylamine [4].
Orthogonal protection of the benzylamine and tetrazole groups enables sequential functionalization. The tetrazole ring can be temporarily protected using a 2,4-dinitrophenyl (DNP) group, which is resistant to nucleophilic displacement under basic conditions [2]. Meanwhile, the benzylamine group is protected with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate. Subsequent deprotection of the Boc group with trifluoroacetic acid allows selective alkylation of the amine without disrupting the DNP-protected tetrazole [2].
| Protecting Group | Reagent | Deprotection Method | Compatibility |
|---|---|---|---|
| DNP (tetrazole) | 2,4-dinitrofluorobenzene | Thiolysis (HSCH2CO2H) | Stable under Boc conditions |
| Boc (amine) | Di-tert-butyl dicarbonate | TFA/CH2Cl2 (1:1) | Inert toward DNP group |